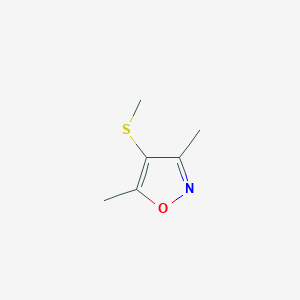

3,5-Dimethyl-4-(methylthio)isoxazole

Description

Contextualization of Isoxazole (B147169) Derivatives in Contemporary Organic Synthesis

Isoxazole derivatives are a cornerstone of modern organic synthesis, valued for their versatile reactivity and presence in a multitude of biologically active molecules. sphinxsai.com The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in the construction of complex molecular architectures. sphinxsai.com Synthetic chemists frequently employ isoxazoles as key intermediates, leveraging the ring's susceptibility to various transformations, including ring-opening reactions to yield valuable β-aminoenones and other functionalized acyclic compounds. mdpi.com The development of novel synthetic methodologies for the regioselective synthesis of substituted isoxazoles remains an active area of research, driven by the demand for new pharmaceuticals and agrochemicals. organic-chemistry.org

Significance of Sulfur-Containing Heterocycles in Chemical Research

The incorporation of sulfur into heterocyclic systems imparts unique physicochemical properties that are of significant interest in chemical research, particularly in medicinal chemistry and materials science. Sulfur-containing heterocycles are integral components of numerous pharmaceuticals due to their ability to engage in various biological interactions. The sulfur atom, with its available d-orbitals and polarizability, can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Thioether linkages, such as the methylthio group present in 3,5-Dimethyl-4-(methylthio)isoxazole, can serve as handles for further functionalization and can modulate the electronic properties of the heterocyclic ring.

Academic Research Landscape of this compound

The academic research landscape for this compound appears to be relatively underexplored. While extensive research exists for the broader class of isoxazole derivatives, dedicated studies focusing specifically on this compound are limited. Much of the available information is derived from studies on structurally related compounds. For instance, research on 3-substituted 5-methylthio-isoxazoles has demonstrated their potential as anthelmintic agents. nih.gov Additionally, the synthetic utility of related compounds, such as 3,5-dimethyl-4-nitroisoxazole, as a versatile precursor for the synthesis of more complex molecules is well-documented. researchgate.net The synthesis of various 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides has also been reported, highlighting the interest in thioether-containing isoxazoles. nih.gov However, a comprehensive investigation into the synthesis, characterization, and potential applications of this compound itself remains a noticeable gap in the scientific literature.

Table 1: Physicochemical Properties of a Structurally Similar Compound: 4,5-Dimethyl-3-((methylthio)methyl)isoxazole

| Property | Value | Source |

| Molecular Formula | C7H11NOS | nih.gov |

| Molecular Weight | 157.24 g/mol | nih.gov |

| IUPAC Name | 4,5-dimethyl-3-(methylsulfanylmethyl)-1,2-oxazole | nih.gov |

Research Gaps and Future Directions in the Study of the Chemical Compound

The limited body of research dedicated solely to this compound presents several opportunities for future investigation. A primary research gap is the development and optimization of a direct and efficient synthetic route to this specific isomer. A thorough characterization of the compound using modern spectroscopic techniques, including detailed 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction, would provide a foundational understanding of its structural and electronic properties.

Further research could explore the reactivity of the methylthio group, for instance, its oxidation to the corresponding sulfoxide (B87167) and sulfone, which would generate a new series of derivatives with potentially different biological activities. A systematic investigation into the potential pharmacological properties of this compound and its derivatives is warranted, particularly given the known bioactivity of other substituted isoxazoles. nih.gov Finally, its application as a building block in the synthesis of more complex heterocyclic systems could be a fruitful avenue for exploration. The elucidation of its fundamental chemistry and potential applications would constitute a valuable contribution to the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

3,5-dimethyl-4-methylsulfanyl-1,2-oxazole |

InChI |

InChI=1S/C6H9NOS/c1-4-6(9-3)5(2)8-7-4/h1-3H3 |

InChI Key |

YRACSIGAGNLCBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development of 3,5-Dimethyl-4-(methylthio)isoxazole Synthesis

The history of this compound synthesis is not documented as a single, linear progression but is rather an amalgamation of two distinct historical streams in organic chemistry: the synthesis of the isoxazole (B147169) ring and the subsequent functionalization of such heterocyclic systems.

The isoxazole ring system itself has a rich history dating back to the late 19th and early 20th centuries. The classical approach to forming the 3,5-dimethylisoxazole (B1293586) core, which remains a cornerstone of its synthesis today, involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). chemicalbook.com Specifically, the reaction of acetylacetone (B45752) (pentane-2,4-dione) with hydroxylamine hydrochloride provides a direct and efficient route to 3,5-dimethylisoxazole. chemicalbook.com This method established a reliable pathway to the core structure.

The introduction of a substituent at the 4-position of the isoxazole ring represents a later stage of synthetic development. Early efforts in isoxazole chemistry focused primarily on substituents at the 3- and 5-positions, which are readily defined by the choice of starting materials. The functionalization of the C-4 position required a deeper understanding of the isoxazole ring's reactivity. It was established that the C-4 position is susceptible to electrophilic attack, a feature that would become crucial for introducing the desired thio-functional group. nih.gov The development of methods for halogenation and sulfonation at this position paved the way for the synthesis of compounds like this compound through subsequent transformation of the installed functional group.

Classical and Contemporary Approaches to Isoxazole Ring Construction

The construction of the isoxazole ring is the pivotal step in the synthesis of the target molecule. Both classical and contemporary methods offer robust pathways to the 3,5-disubstituted isoxazole core.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Annulation

One of the most powerful and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. researchgate.net This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). nih.govmdpi.com

For the synthesis of the 3,5-dimethylisoxazole core, this would involve the reaction of acetonitrile (B52724) oxide with an alkyne such as 2-butyne (B1218202). The nitrile oxide is typically generated in situ from a precursor like acetaldoxime (B92144) by oxidation, or from a hydroximoyl halide by dehydrohalogenation. nih.gov The reaction generally proceeds with high regioselectivity, leading specifically to the 3,5-disubstituted isoxazole isomer due to electronic and steric factors governing the transition state. researchgate.net

| Dipole Precursor | Dipolarophile | Conditions | Product | Reference |

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazoles | nih.gov |

| Aldoximes | Alkynes | Base, in situ generation | 3,5-Disubstituted Isoxazoles | researchgate.net |

Condensation and Heterocyclization Pathways for Isoxazole Formation

The most traditional and direct route to the 3,5-dimethylisoxazole scaffold is the condensation of a β-dicarbonyl compound with hydroxylamine. chemicalbook.com This pathway is straightforward, high-yielding, and utilizes readily available starting materials.

The reaction proceeds via the nucleophilic attack of hydroxylamine on one of the carbonyl groups of acetylacetone, forming an oxime intermediate. Subsequent intramolecular condensation (cyclization) through the loss of a water molecule yields the stable aromatic 3,5-dimethylisoxazole ring. The reaction is typically carried out in a suitable solvent like ethanol (B145695) and can be catalyzed by either acid or base.

| β-Dicarbonyl Compound | Reagent | Conditions | Product | Reference |

| Acetylacetone | Hydroxylamine Hydrochloride | Aqueous alkali or Ethanol | 3,5-Dimethylisoxazole | chemicalbook.comorgsyn.org |

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of isoxazole synthesis, this has led to the development of greener protocols that minimize waste, avoid hazardous solvents, and improve energy efficiency. ias.ac.in

Several green strategies have been applied to the condensation reaction for isoxazole synthesis. These include:

Aqueous Media: Performing the reaction in water instead of organic solvents reduces environmental impact and simplifies workup procedures. ias.ac.inniscpr.res.in

Alternative Energy Sources: The use of ultrasound irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating. ias.ac.in

Biocatalysts and Natural Catalysts: Novel approaches have utilized readily available, biodegradable catalysts. For instance, various fruit juices, which contain acids like citric and ascorbic acid, have been successfully employed as natural catalysts for the multicomponent synthesis of isoxazole derivatives. nih.gov

Mechanochemistry: Solvent-free synthesis using ball-milling has been demonstrated for the 1,3-dipolar cycloaddition route, offering a significant reduction in solvent waste. nih.gov

Introduction and Functionalization of the Methylthio Moiety

Once the 3,5-dimethylisoxazole core is synthesized, the next critical step is the introduction of the methylthio group at the C-4 position. This is typically achieved through a two-step sequence involving an initial electrophilic functionalization of the C-4 position followed by substitution or transformation. The electron-donating effects of the two methyl groups at the C-3 and C-5 positions activate the C-4 position, making it the most nucleophilic center and thus the primary site for electrophilic attack. nih.gov

A plausible and effective strategy involves the initial halogenation or sulfonation of the ring.

Halogenation followed by Nucleophilic Substitution: The 3,5-dimethylisoxazole ring can be halogenated at the 4-position using electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride (ICl). organic-chemistry.orgnih.gov The resulting 4-halo-3,5-dimethylisoxazole is an excellent substrate for nucleophilic aromatic substitution. researchgate.net Reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), would displace the halide to form the desired this compound.

Sulfonation and Reduction Pathway: A demonstrated route for functionalizing this ring involves electrophilic sulfochlorination. nih.gov Reacting 3,5-dimethylisoxazole with chlorosulfonic acid introduces a sulfonyl chloride group (-SO₂Cl) regioselectively at the C-4 position, yielding 3,5-dimethylisoxazole-4-sulfonyl chloride. This versatile intermediate can then be reduced. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), can reduce the sulfonyl chloride to a thiol (-SH). The resulting 3,5-dimethylisoxazole-4-thiol can then be easily methylated on the sulfur atom using a simple methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base to furnish the final product.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity is a defining characteristic of the synthetic pathways leading to this compound. The target molecule itself is achiral, so stereoselectivity is not a factor in its synthesis, but it becomes relevant when considering the synthesis of more complex, chiral derivatives.

The key regioselective steps are:

Isoxazole Ring Formation: Both the classical condensation of acetylacetone and the 1,3-dipolar cycloaddition of acetonitrile oxide with 2-butyne are highly regioselective. The symmetry of the starting materials in these specific cases ensures the formation of the 3,5-dimethyl substitution pattern without ambiguity. In more complex cycloadditions, the regioselectivity is governed by the electronic and steric properties of the nitrile oxide and the dipolarophile, but generally favors the 3,5-disubstituted product. researchgate.net

C-4 Functionalization: The introduction of the initial functional group (e.g., halogen or sulfonyl chloride) at the C-4 position is a regioselective electrophilic aromatic substitution. The isoxazole ring's electronic distribution, influenced by the two methyl groups and the ring heteroatoms, directs incoming electrophiles specifically to the C-4 position, which possesses the highest electron density. nih.govreddit.com This inherent electronic preference makes the functionalization highly regioselective, preventing the formation of other positional isomers.

The synthesis of derivatives from this compound has not been extensively reported, but any subsequent reactions would need to consider the directing effects of the existing substituents on the isoxazole ring.

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known to undergo various ring-opening and rearrangement reactions under specific conditions, such as photochemical irradiation or reductive cleavage. clockss.orgresearchgate.net These transformations can lead to the formation of diverse molecular scaffolds. For instance, the reductive cleavage of the N-O bond in isoxazoles is a known method to produce β-enaminoketones. researchgate.net Additionally, isoxazoles can participate as dienes in inverse electron-demand hetero-Diels-Alder reactions, leading to the formation of substituted pyridines. nsf.gov

However, specific studies detailing the ring-opening and rearrangement reactions of this compound are not extensively documented in the reviewed scientific literature. The presence of the methylthio group at the C4 position may influence the electron distribution and stability of the isoxazole ring, potentially affecting its propensity to undergo such transformations compared to other substitution patterns. Further research would be necessary to fully elucidate the specific behavior of this compound under conditions known to promote isoxazole ring cleavage or rearrangement.

Transformations of Substituents on the Isoxazole Ring

The substituents on the isoxazole ring of this compound offer several avenues for chemical modification. The methylthio group at the C4 position is a key site for transformations, particularly at the sulfur center.

Oxidation and Reduction Chemistry of the Sulfur Center

While direct studies on the oxidation of this compound are not detailed, related research on similar isoxazole structures provides strong evidence for this reactivity. For example, the thioether moieties in 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides have been successfully oxidized to their corresponding 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides. This indicates that the sulfur atom attached to an isoxazole ring system is amenable to oxidation.

Furthermore, research has demonstrated the sulfochlorination of 3,5-dimethylisoxazole at the C4 position, yielding 3,5-dimethylisoxazole-4-sulfonyl chloride. This intermediate is then reacted with the alkaloid cytisine (B100878) to produce 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov This synthesis of a sulfonamide derivative from the corresponding sulfonyl chloride highlights the accessibility and reactivity of the oxidized sulfur center at the C4 position of the 3,5-dimethylisoxazole core.

The general transformation can be represented as follows:

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | e.g., m-CPBA, H₂O₂ | 3,5-Dimethyl-4-(methylsulfinyl)isoxazole (Sulfoxide) |

| This compound | e.g., m-CPBA (excess), KMnO₄ | 3,5-Dimethyl-4-(methylsulfonyl)isoxazole (Sulfone) |

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the substitution pattern and the reaction conditions.

Electrophilic Substitution: In general, electrophilic aromatic substitution on the isoxazole ring is known to occur preferentially at the C4 position due to the directing effects of the ring heteroatoms. reddit.com In the case of this compound, the C4 position is already occupied by the methylthio group. Therefore, a direct electrophilic substitution on the ring is not expected without the displacement of an existing substituent. The methyl groups at the C3 and C5 positions are not typically sites for electrophilic attack on the ring itself.

Nucleophilic Substitution: Nucleophilic substitution on the isoxazole ring is less common and generally requires the presence of activating, electron-withdrawing groups. There is no clear evidence in the reviewed literature of direct nucleophilic substitution on the isoxazole ring of this compound itself. However, the oxidized derivative, 3,5-Dimethyl-4-(methylsulfonyl)isoxazole, would be a more likely candidate for such reactions. The methylsulfonyl group is a strong electron-withdrawing group, which could potentially activate the isoxazole ring for nucleophilic attack. Specific studies on this reactivity for the target compound are, however, lacking.

Palladium-Catalyzed Cross-Coupling Reactions Involving Isoxazole Boronic Acids

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. illinois.edu A key component in these reactions is an organoboron compound, such as a boronic acid or a boronic acid ester.

For the 3,5-dimethylisoxazole scaffold, the corresponding boronic acid derivative, 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester, is a known and commercially available compound. This availability opens up the possibility of using this building block in Suzuki-Miyaura cross-coupling reactions to introduce the 3,5-dimethylisoxazol-4-yl moiety into a wide range of other molecules.

The general scheme for a Suzuki-Miyaura cross-coupling reaction involving this isoxazole derivative would be as follows:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|---|---|---|

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Aryl/Heteroaryl/Vinyl Halide or Triflate (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 4-Aryl(or other)-3,5-dimethylisoxazole |

These reactions are known for their high functional group tolerance and generally proceed under mild conditions. nih.govresearchgate.net The use of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester in such reactions would allow for the synthesis of a diverse library of 4-substituted-3,5-dimethylisoxazoles, which could be valuable for various applications, including medicinal chemistry and materials science. While the principle is well-established, specific examples of Suzuki-Miyaura reactions employing this compound-derived boronic acids are not extensively detailed in the searched literature, though the reactivity is highly anticipated based on the known chemistry of isoxazole boronates. academie-sciences.fr

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Isoxazole (B147169) Ring Formation

The synthesis of the isoxazole ring can be achieved through various methods, with the most common being the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. youtube.comwikipedia.orgnih.gov

For a 3,4,5-trisubstituted isoxazole such as 3,5-dimethyl-4-(methylthio)isoxazole, a plausible synthetic pathway involves the condensation of hydroxylamine with a substituted β-diketone, specifically 3-(methylthio)pentane-2,4-dione. The mechanism for this reaction proceeds through several key steps:

Nucleophilic Attack: The amine group of hydroxylamine attacks one of the carbonyl carbons of the β-diketone.

Imine Formation: This is followed by the elimination of a water molecule to form an oxime intermediate.

Intramolecular Cyclization: The hydroxyl group of the oxime then performs a nucleophilic attack on the second carbonyl carbon.

Dehydration: A final dehydration step occurs, leading to the formation of the aromatic isoxazole ring.

This pathway is illustrated in the reaction of β-diketohydrazones with hydroxylammonium chloride to form related (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles. elsevierpure.com Another established route to substituted isoxazoles is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which can yield highly substituted products. nih.govorganic-chemistry.org The regioselectivity of these reactions is crucial and can be influenced by steric and electronic factors of the substituents on the starting materials.

Theoretical Studies of Reactivity Profiles for this compound

While specific theoretical studies on this compound are not extensively documented, computational methods such as Density Functional Theory (DFT) have been employed to investigate the reactivity and electronic structure of analogous substituted isoxazoles. elsevierpure.com

Furthermore, high-level ab initio calculations have been performed to investigate the thermal isomerization of isoxazole and 5-methylisoxazole. researchgate.net These studies map the potential energy surface for isomerization pathways, identifying transition states and intermediates. The presence of methyl and methylthio substituents on the this compound ring would be expected to alter this energy landscape, potentially lowering activation barriers for certain transformations compared to the unsubstituted parent ring.

Acid-Base Properties and Their Influence on Reactivity

The basicity of isoxazoles is generally low due to the electron-withdrawing nature of the oxygen atom adjacent to the nitrogen. The conjugate acid of the parent isoxazole has a pKa of approximately -3.0, indicating it is a very weak base. wikipedia.org However, the substituents on this compound significantly modify this property.

Inductive Effects: The two methyl groups at the C3 and C5 positions are electron-donating through induction, which increases the electron density on the ring and, consequently, the basicity of the nitrogen atom compared to unsubstituted isoxazole.

Mesomeric and Inductive Effects of the Methylthio Group: The sulfur atom of the methylthio group at C4 can donate a lone pair of electrons into the ring system via resonance, which would also increase basicity. This is countered by the inductive electron-withdrawing effect of the sulfur atom. The net electronic contribution will influence the proton affinity of the nitrogen atom.

Radical and Photochemical Reactions of the Chemical Compound

The photochemistry of isoxazoles is a well-studied area, characterized by the cleavage of the weak N-O bond upon UV irradiation. wikipedia.org This process typically proceeds through a mechanism involving radical intermediates and subsequent rearrangement.

The general photochemical pathway for isoxazoles involves:

N-O Bond Homolysis: Upon absorption of UV light (typically 200–330 nm), the N-O bond breaks, forming a biradical species. nih.gov

Intermediate Formation: This biradical can rearrange to form a highly strained acyl azirine intermediate. wikipedia.orgnih.gov

In addition to isomerization, photo-ring cleavage can occur, leading to the formation of nitrile products. researchgate.net For this compound, irradiation would be expected to yield 2,5-dimethyl-4-(methylthio)oxazole as the primary phototransposition product. The substituents can influence the efficiency and outcome of these photochemical reactions by affecting the stability of the radical and azirine intermediates. Radical reactions and pericyclic steps are also involved in the thermal and catalytic isomerization of isoxazoles. osi.lvresearchgate.net

| Reaction Type | Intermediate(s) | Major Product(s) |

| Photochemical Isomerization | Biradical, Acyl Azirine | Oxazole (B20620) Isomer |

| Photo-Ring Cleavage | Biradical | Nitrile Derivatives |

Kinetic and Thermodynamic Aspects of Isoxazole Transformations

The transformation of isoxazoles into other heterocyclic systems, such as oxazoles via photochemical rearrangement or other products via thermal or catalytic means, is governed by kinetic and thermodynamic factors.

Thermodynamics: DFT calculations have been used to determine the relative thermodynamic stability of isomeric isoxazoles and their corresponding azirine intermediates. osi.lvresearchgate.net These studies often show that the isomerization of certain substituted isoxazoles to other heterocycles is a thermodynamically favorable process. researchgate.net For instance, the conversion of 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylic esters is thermodynamically feasible. lookchem.com The relative stability of this compound compared to its potential rearrangement products, like the corresponding oxazole, would determine the position of the equilibrium under thermodynamic control.

Kinetics: The rate of isoxazole transformations depends on the activation energy of the key steps, such as the initial N-O bond cleavage in photochemical reactions or the barriers for cyclization in synthesis. The substituents on the isoxazole ring play a critical role in determining these activation energies. For example, in photochemical reactions, the quantum yield and reaction rate are influenced by the electronic nature of the substituents. nih.gov While specific kinetic data for this compound are not readily available, studies on related systems provide insight. For example, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles proceeds under specific thermal conditions (e.g., 105 °C in dioxane), indicating a significant kinetic barrier that must be overcome. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoxazole (B147169) derivatives, offering detailed insight into the molecular framework and enabling the clear differentiation between isomers. researchgate.netunifi.it For 3,5-disubstituted isoxazoles, both ¹H and ¹³C NMR are instrumental. The chemical shift of the proton at the C4 position of the isoxazole ring (H-4) is particularly sensitive to the electronic effects of the substituents at positions 3 and 5, making it a crucial diagnostic parameter for distinguishing between isomers. researchgate.netunifi.it

In the case of 3,5-Dimethyl-4-(methylthio)isoxazole, the absence of a proton at the C4 position simplifies the spectrum in that region. However, the chemical shifts of the methyl protons and carbons provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the methyl groups attached to the isoxazole ring (C3-CH₃ and C5-CH₃) and one signal for the methyl group of the methylthio substituent (S-CH₃). The precise chemical shifts are influenced by the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for every carbon atom in the molecule. Key signals include those for the C3 and C5 carbons of the isoxazole ring, which are substituted with methyl groups, and the C4 carbon, which is bonded to the methylthio group. The chemical shifts of the ring carbons are diagnostic for the substitution pattern. researchgate.net Studies on similar 3,5-diarylisoxazoles have shown that ¹³C NMR data for C4 is a reliable tool for isomer determination. researchgate.net

Expected NMR Data for this compound: The following table presents predicted chemical shift (δ) values based on typical ranges for substituted isoxazoles.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C3-C H₃ | ~2.3 - 2.5 | ~10 - 15 |

| C5-C H₃ | ~2.5 - 2.7 | ~12 - 17 |

| S-C H₃ | ~2.4 - 2.6 | ~15 - 20 |

| C 3 | - | ~160 - 165 |

| C 4 | - | ~110 - 115 |

| C 5 | - | ~168 - 173 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and probing the vibrational modes of the molecule. nih.gov These methods provide a molecular fingerprint that is unique to the compound's structure. nih.gov

For this compound, the spectra are characterized by vibrations originating from the isoxazole ring, the methyl groups, and the carbon-sulfur bond.

Isoxazole Ring Vibrations: The isoxazole ring gives rise to several characteristic bands. The C=N stretching vibration typically appears in the 1500-1600 cm⁻¹ region. The C=C stretching is also found in this region. The C-O-N ring stretching and deformation modes are observed at lower frequencies.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl groups are expected in the 2900-3000 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations appear in the 1375-1470 cm⁻¹ region.

Carbon-Sulfur Vibrations: The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretching (Methyl) | FT-IR, FT-Raman | 2900 - 3000 |

| C=N Stretching (Ring) | FT-IR, FT-Raman | 1500 - 1600 |

| C=C Stretching (Ring) | FT-IR, FT-Raman | 1450 - 1550 |

| C-H Bending (Methyl) | FT-IR, FT-Raman | 1375 - 1470 |

| Ring Breathing/Deformation | FT-IR, FT-Raman | 900 - 1200 |

| C-S Stretching | FT-IR, FT-Raman | 600 - 800 |

Mass Spectrometry (MS) for Fragmentation Pathway Characterization and Isotopic Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion [M]⁺•. This ion can then undergo a series of fragmentation reactions, breaking at the weakest bonds to form smaller, stable daughter ions. The fragmentation pathway provides valuable structural information. arkat-usa.orgnih.gov

A plausible fragmentation pathway for this compound would likely involve:

Loss of a methyl radical from the methylthio group: [M - •CH₃]⁺

Loss of the entire methylthio radical: [M - •SCH₃]⁺

Cleavage of the isoxazole ring: This is a characteristic fragmentation for isoxazoles, which can lead to the formation of various smaller fragments, including nitrile and ketene (B1206846) ions, following the rupture of the weak N-O bond. nih.gov

Hypothetical Fragmentation Data for this compound (C₆H₉NOS):

| Ion/Fragment | Proposed Formula | Expected m/z | Description |

| [M]⁺• | C₆H₉NOS⁺• | 143 | Molecular Ion |

| [M - •CH₃]⁺ | C₅H₆NOS⁺ | 128 | Loss of a methyl radical |

| [M - •SCH₃]⁺ | C₅H₆NO⁺ | 96 | Loss of a methylthio radical |

| [CH₃CN]⁺• | C₂H₃N⁺• | 41 | Acetonitrile (B52724) radical cation (from ring cleavage) |

| [CH₃CS]⁺ | C₂H₃S⁺ | 59 | Thioacetyl cation |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| C3-C4 Bond Length | ~1.38 - 1.42 Å |

| C4-S Bond Length | ~1.75 - 1.79 Å |

| C-N-O Angle | ~108 - 112° |

| Dihedral Angle (Ring Plane vs. S-CH₃) | Variable, depending on packing |

Chiroptical Spectroscopy for Stereochemical Investigations (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to investigate stereochemistry. These methods are only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its analysis.

However, these techniques would become highly relevant for the stereochemical investigation of chiral derivatives of this compound. Chirality could be introduced by, for example, the substitution of one of the methyl groups with a more complex, chiral side chain, or by the oxidation of the sulfur atom to a chiral sulfoxide (B87167). In such cases, chiroptical spectroscopy would be essential for determining the absolute configuration and studying the conformational properties of the resulting enantiomers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. For 3,5-Dimethyl-4-(methylthio)isoxazole, DFT calculations can predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's stability and steric properties.

Furthermore, DFT is instrumental in predicting the reactivity of the molecule. Electronic parameters derived from DFT calculations, such as dipole moment and Mulliken atomic charges, offer insights into the charge distribution across the molecule. The substitution of methyl and methylthio groups on the isoxazole (B147169) ring influences the electronic parameters by causing charge disturbance in the ring system researchgate.net. Areas with higher electron density can be identified as potential sites for electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. This information is critical for predicting how this compound will behave in chemical reactions. DFT methods are considered highly satisfactory for predicting the chemical reactivity of molecules and the effects of various substituent groups researchgate.net.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -785.45 |

| Dipole Moment (Debye) | 2.15 |

| Selected Bond Lengths (Å) | |

| O1-N2 | 1.415 |

| N2-C3 | 1.321 |

| C4-S | 1.772 |

| Selected Mulliken Atomic Charges (e) | |

| O1 | -0.350 |

| N2 | -0.115 |

| S | -0.050 |

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis (HOMO-LUMO)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Ab initio and semi-empirical methods are two classes of quantum chemistry calculations used to analyze molecular orbitals. Ab initio methods are based on first principles without experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations, making them faster for larger molecules researchgate.netyoutube.com.

A key aspect of MO analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity) nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability researchgate.net. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more chemically reactive researchgate.netnih.gov. For this compound, these calculations would reveal its kinetic stability and help predict its charge transfer properties researchgate.net.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time mdpi.com. For this compound, MD simulations can provide detailed information about its conformational flexibility. By simulating the molecule's dynamics, researchers can identify its most stable conformations (lowest energy states) and the energy barriers between different rotational isomers. This is particularly relevant for understanding the orientation of the methyl and methylthio side chains.

MD simulations are also invaluable for studying intermolecular interactions mdpi.com. By placing the molecule in a simulated environment (e.g., a solvent box or near a surface), these simulations can predict how it will interact with other molecules. This can reveal information about potential hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern its behavior in a condensed phase. Such simulations have been used to evaluate the stability of complexes formed between isoxazole-containing ligands and target proteins, providing insights that complement experimental methods mdpi.comnih.gov.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling (non-clinical emphasis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its activity or properties, respectively. In a non-clinical context, these models are used to predict physicochemical properties and potential performance in various applications.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors (e.g., molecular weight, volume, surface area, and electronic parameters). A QSAR model could be used to predict its potential efficacy for a specific non-clinical application, such as its inhibitory constant against a particular enzyme, by comparing its structural features to a database of compounds with known activities researchgate.netnih.govresearchgate.net. These models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. An MEP map plots the electrostatic potential on the molecule's electron density surface, using a color scale to indicate charge intensity researchgate.net. Red regions denote negative potential (electron-rich areas), often associated with lone pairs on heteroatoms like oxygen and nitrogen, which are susceptible to electrophilic attack researchgate.net. Blue regions signify positive potential (electron-poor areas), indicating sites for nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the isoxazole ring as regions of negative potential.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(N2-C3) | 25.5 |

| LP(1) N2 | π(C4-C5) | 18.2 |

| π(C4-C5) | π(N2-C3) | 15.8 |

| LP(1) S | σ(C4-C(methyl)) | 5.1 |

Hyperpolarizability Calculations and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics and photonics nih.gov. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizabilities (β, γ, etc.). DFT calculations can be employed to compute these properties for this compound.

The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. Molecules with large β values often possess a significant degree of intramolecular charge transfer, typically arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system mdpi.com. The computational analysis of the HOMO-LUMO gap, dipole moment, and charge distribution in this compound can provide an indication of its potential as an NLO material researchgate.netnih.gov. A small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states are often correlated with a high NLO response.

| Property | Calculated Value (a.u.) |

|---|---|

| Mean Polarizability (α) | 85.2 x 10-24 esu |

| Total First Hyperpolarizability (βtot) | 6.5 x 10-30 esu |

Applications in Chemical Sciences Excluding Prohibited Elements

Role as Synthetic Intermediates in Complex Molecule Synthesis

The isoxazole (B147169) scaffold is a privileged structure in medicinal chemistry and serves as a versatile synthon for the construction of more complex molecular architectures. 3,5-Dimethyl-4-(methylthio)isoxazole, with its specific substitution pattern, offers unique opportunities for the synthesis of diverse chemical entities.

Building Blocks for Diverse Heterocyclic Systems

The isoxazole ring can be chemically transformed into various other heterocyclic systems, making its derivatives valuable intermediates in organic synthesis. The presence of the methylthio group at the 4-position of this compound can influence the reactivity of the isoxazole ring and provide a handle for further functionalization.

One of the key synthetic utilities of isoxazoles is their ability to undergo ring-opening reactions to reveal acyclic precursors with multiple functional groups. For instance, the N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, leading to the formation of β-enaminones. These intermediates are highly versatile and can be used to synthesize a variety of other heterocyclic compounds, such as pyrazoles.

Furthermore, isoxazoles can participate in cycloaddition reactions and rearrangements, allowing for the construction of fused heterocyclic systems. For example, 3-methylisoxazol-5-amine has been utilized as a key intermediate in the synthesis of isoxazolo[5,4-b]pyridine (B12869864) and pyrrolo[3,2-d]isoxazole derivatives. mdpi.com This highlights the potential of substituted isoxazoles, including this compound, to serve as starting materials for the generation of novel, complex heterocyclic frameworks. The synthesis of (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles has also been reported, demonstrating the accessibility of 4-substituted 3,5-dimethylisoxazole (B1293586) derivatives which can act as precursors for further synthetic elaborations. iphy.ac.cn

Precursors to Biologically Relevant Scaffolds (focus on synthesis, not activity/safety)

The isoxazole nucleus is a core component of numerous compounds with demonstrated biological relevance. Consequently, the synthesis of isoxazole derivatives is a significant area of research. While this article strictly excludes discussion of biological activity and safety profiles, the synthetic pathways to these scaffolds are of paramount importance.

The synthesis of 3-substituted 5-methylthio-isoxazoles has been documented in the scientific literature, with these compounds being investigated for their potential applications. vwr.com This indicates that the 4-(methylthio)isoxazole scaffold is synthetically accessible and can be modified at other positions to generate libraries of compounds for further investigation. The development of synthetic routes to such compounds is a critical step in the discovery of new chemical entities. The synthesis of a sulfonylated cytisine (B100878) derivative from 3,5-dimethylisoxazole further illustrates the utility of this isoxazole core in creating complex, potentially bioactive molecules. worldscientific.com

Contributions to Agrochemical Research (focus on chemical mechanisms and target interactions)

Isoxazole derivatives have been explored for their potential applications in agriculture, particularly as herbicides and fungicides. Research in this area has provided valuable insights into the molecular mechanisms of action of these compounds and their interactions with biological targets.

Herbicidal Mode of Action Studies at the Molecular Level

A significant contribution of isoxazole chemistry to agrochemical research is in the development of herbicides that act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Isoxaflutole (B1672639) is a well-known example of an isoxazole-based herbicide. nih.gov

From a mechanistic standpoint, isoxazole herbicides like isoxaflutole function as pro-herbicides. In the target plant, the isoxazole ring undergoes cleavage to form a more active diketonitrile derivative. nih.gov This active metabolite is the actual inhibitor of the HPPD enzyme. HPPD is a key enzyme in the biosynthetic pathway of plastoquinones, which are essential cofactors for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis. nih.gov Inhibition of HPPD leads to a depletion of plastoquinones, which in turn inhibits carotenoid synthesis. Carotenoids are crucial for protecting chlorophyll (B73375) from photooxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms observed in susceptible weeds. nih.gov

This mode of action, elucidated through studies of isoxazole-based compounds, represents a significant advancement in the understanding of herbicide science at the molecular level.

Fungicidal Mechanism and Receptor Binding Characteristics

The isoxazole scaffold has also been incorporated into compounds with fungicidal properties. While the precise molecular mechanisms for many isoxazole-based fungicides are still under investigation, research into related heterocyclic compounds provides potential models for their mode of action.

For example, studies on other nitrogen- and oxygen-containing heterocycles, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown that they can act as antifungal agents by targeting enzymes like succinate (B1194679) dehydrogenase (SDH). wikipedia.org SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of this enzyme disrupts cellular respiration and leads to fungal cell death. It is plausible that certain isoxazole derivatives could exhibit a similar mechanism of action, binding to and inhibiting key fungal enzymes.

The development of novel antifungal agents based on the isoxazole framework is an active area of research. Studies on the synthesis and evaluation of isoxazole derivatives against various fungal pathogens, such as Candida species, are ongoing. acs.org Elucidating the specific receptor binding characteristics and molecular interactions of these compounds will be crucial for the rational design of more effective and selective fungicides.

Applications in Material Science and Optoelectronic Materials

The unique electronic and photophysical properties of some heterocyclic compounds have led to their investigation for applications in material science and optoelectronics. While the specific compound this compound has not been extensively studied in this context, the broader class of isoxazole derivatives shows promise in these emerging fields.

Research has indicated that polyisoxazoles may have applications as semiconductors. ias.ac.in The ability to tune the electronic properties of the isoxazole ring through substitution makes them attractive candidates for the development of novel organic electronic materials. For instance, the synthesis of isoxazole derivatives with extended π-conjugated systems, often achieved through palladium-catalyzed cross-coupling reactions, is a strategy being explored to create materials with desirable optical and electronic properties.

Furthermore, the study of the optical properties of other heterocyclic compounds, such as oxazole (B20620) derivatives, has revealed their potential as fluorescent probes for cellular imaging. This suggests that isoxazole derivatives could also be designed to exhibit interesting photophysical properties, such as fluorescence, which could be harnessed for applications in sensors or imaging agents. The investigation of isoxazole derivatives for their nonlinear optical (NLO) properties is another area of interest, as materials with high NLO responses are valuable for applications in optoelectronics and photonics.

Photochromic Systems and Molecular Switches

The 3,5-dimethyl-4-isoxazolyl moiety has been identified as a key component in the design of novel photochromic compounds, particularly within the diarylethene family. These molecules function as light-activated molecular switches, capable of undergoing reversible transformations between two distinct isomers upon exposure to different wavelengths of light. This photo-isomerization is accompanied by significant changes in their absorption spectra, leading to a visible color change.

Unsymmetrical diarylethenes incorporating the 1-(3,5-Dimethyl-4-isoxazolyl) group exhibit robust photochromism. For instance, compounds such as 1-(3,5-Dimethyl-4-isoxazolyl)-2-[2-methyl-5-(p-ethoxyphenyl)-3-thienyl]perfluorocyclopentene demonstrate a distinct color change from colorless to pink or purple upon irradiation with UV light (e.g., 297 nm). scientific.netatlantis-press.comatlantis-press.comscientific.netresearchgate.net This transformation corresponds to a photo-induced cyclization reaction, converting the open-ring isomer to a closed-ring isomer. The reverse reaction, or cycloreversion, can be triggered by irradiation with visible light, returning the molecule to its original colorless state.

The kinetics of these photo-switching processes have been studied in detail. Typically, the cyclization (coloring) process follows zeroth-order kinetics, while the cycloreversion (decoloring) process is a first-order reaction. scientific.netatlantis-press.comscientific.netresearchgate.net These characteristics are crucial for potential applications in optical data storage and molecular electronics, where predictable and reliable switching behavior is paramount. atlantis-press.comnih.gov Furthermore, these diarylethene derivatives often exhibit significant changes in fluorescence, acting as fluorescence switches. The fluorescence intensity can be dramatically modulated by alternating between UV and visible light, a property that is highly desirable for advanced optical devices and sensors. scientific.netatlantis-press.com

| Compound Structure | Solvent | Absorption Max. (Closed-ring) | Color Change | Key Findings |

|---|---|---|---|---|

| 1-(3,5-Dimethyl-4-isoxazolyl)-2-[2-methyl-5-(p-ethoxyphenyl)-3-thienyl]perfluorocyclopentene | Hexane | Not specified | Colorless to colored | Exhibits photochromism and fluorescence switching. Cyclization is zeroth-order, cycloreversion is first-order. scientific.net |

| 1-(3,5-Dimethyl-4-isoxazolyl)-2-[2-methyl-5-(5-hydroxymethylpyridyl)-3-thienyl]perfluorocyclopentene | Acetonitrile (B52724) | 539 nm | Colorless to purple | Shows excellent photochromism and significant fluorescence quenching (to 38%) in the closed form. atlantis-press.com |

| 1-(3,5-Dimethyl-4-isoxazolyl)-2-{2-methyl-5-[4-(1,3-dioxolane)-phenyl]-3-thienyl}perfluorocyclopentene | Acetonitrile | Not specified | Colorless to pink | Good thermal stability and reversible photochromism. Fluorescence intensity decreases dramatically in the closed form. atlantis-press.com |

| 1-(3,5-Dimethyl-4-isoxazolyl)-2-[2-methyl-5-naphthyl-3-thienyl]perfluorocyclopentene | Hexane | 522 nm | Colorless to pink | Demonstrates clear photochromic behavior with zeroth-order cyclization and first-order cycloreversion kinetics. scientific.net |

Integration into Functional Polymers and Supramolecular Assemblies

The isoxazole moiety is a valuable building block for the synthesis of functional polymers. The development of polyisoxazoles has been achieved through methods like the cycloaddition reactions of nitrile-N-oxides with alkynes. rsc.org This approach allows for the creation of polymers with the isoxazole ring integrated into the main chain, offering unique thermal and structural properties. For example, polyisoxazoles derived from fatty amide alkynes have been synthesized with glass transition temperatures (Tg) ranging from -1.1 °C to 62.0 °C, depending on the specific monomers used. rsc.orgrsc.org

While the direct polymerization of this compound has not been extensively detailed, its structural features are amenable to incorporation into polymeric structures. For instance, the photochromic diarylethenes discussed previously, which contain the 3,5-dimethyl-4-isoxazolyl unit, have been successfully embedded into polymer matrices like poly(methyl methacrylate) (PMMA). This integration is critical for the fabrication of solid-state devices, as the polymer matrix provides a stable environment for the molecular switches to operate without significant degradation.

The field of supramolecular chemistry also presents opportunities for isoxazole derivatives. The nitrogen and oxygen atoms of the isoxazole ring can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are the basis of self-assembly processes. These interactions can be exploited to construct well-ordered, high-level structures like liquid crystals and functional gels.

Catalytic Applications and Ligand Design

The electronic and structural characteristics of the isoxazole ring, particularly when functionalized with coordinating groups like a methylthio substituent, suggest its potential utility in catalysis, both as a ligand for transition metals and as a component in organocatalytic systems.

Role as Ligands in Transition Metal Catalysis

The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the isoxazole ring and the sulfur atom of the methylthio group. This arrangement allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a transition metal center. The combination of a soft donor (sulfur) and a borderline donor (nitrogen) makes such ligands versatile for coordinating with a variety of transition metals, from late transition metals that favor soft donors to earlier ones. researchgate.net

The synthesis of related 3-methylthio-5-aryl-isoxazoles has been reported, highlighting the accessibility of this class of compounds. nih.gov In transition metal catalysis, the ligand plays a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The design of ligands containing thioether and N-heterocyclic moieties is a well-established strategy in catalysis. The specific arrangement in this compound could be beneficial in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and polymerization, although specific applications of this exact compound as a ligand are still an emerging area of research.

Organocatalysis and Asymmetric Induction in Organic Reactions

The isoxazole framework is increasingly being recognized for its role in asymmetric synthesis and organocatalysis. Chiral ligands based on related heterocyclic systems, such as oxazolines (isoxazolines' saturated counterparts), are widely used and highly effective in a multitude of asymmetric catalytic reactions. nih.govacs.orgresearchgate.net These "privileged" structures are capable of inducing high levels of enantioselectivity in reactions catalyzed by transition metals.

While this compound itself is achiral, it can be envisioned as a scaffold for the development of new chiral catalysts or ligands. For example, functionalization of the methyl groups or introduction of a chiral center elsewhere in the molecule could lead to novel chiral isoxazole-based organocatalysts. Such catalysts could potentially be employed in asymmetric reactions like Michael additions, aldol (B89426) reactions, or cycloadditions. rsc.org

Furthermore, isoxazoles themselves can participate directly in catalytic asymmetric reactions. For instance, zinc-catalyzed formal [4+3] annulations of isoxazoles have been developed for the synthesis of chiral azepines with high enantioselectivity. researchgate.net This demonstrates that the isoxazole ring can be a reactive component in asymmetric transformations, opening avenues for the development of new synthetic methodologies where derivatives of this compound could play a role as substrates or catalysts.

| Catalysis Type | Potential Role of this compound | Relevant Research Context |

|---|---|---|

| Transition Metal Catalysis | Bidentate (N,S) ligand for metal coordination, influencing catalyst selectivity and activity. | Thioether and N-heterocycle containing ligands are common in catalysis. researchgate.net |

| Asymmetric Catalysis | Scaffold for developing new chiral ligands or organocatalysts. | Chiral oxazoline (B21484) and isoxazoline (B3343090) ligands are well-established in asymmetric synthesis. nih.govacs.org |

| Organocatalysis | Potential use as a precursor for chiral catalysts or as a reactive substrate in asymmetric transformations. | Isoxazoles have been used as substrates in catalytic asymmetric annulation reactions. researchgate.net |

Structure Property and Structure Activity Relationships Sar/spr Non Clinical Focus

Impact of Substituent Effects on Chemical Reactivity and Electronic Properties

The chemical reactivity and electronic landscape of 3,5-dimethyl-4-(methylthio)isoxazole are significantly influenced by the electronic effects of its substituents. The methyl groups at the C3 and C5 positions are electron-donating through an inductive effect (+I). This electron donation increases the electron density of the isoxazole (B147169) ring, which can affect its susceptibility to electrophilic or nucleophilic attack.

Theoretical studies on substituted isoxazoles and related heterocycles provide insights into how such substituents can alter electronic properties like molecular orbital energies. researchgate.net Generally, electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more prone to reduction and nucleophilic attack.

| Property | Expected Influence of Substituents | Rationale |

|---|---|---|

| Electron Density of Isoxazole Ring | Increased | The cumulative electron-donating effects of the two methyl groups likely outweigh the inductive withdrawal of the methylthio group. |

| HOMO Energy | Relatively High | Electron-donating groups generally increase the HOMO energy, enhancing nucleophilicity. |

| LUMO Energy | Moderately Lowered | The inductive effect of the sulfur atom in the methylthio group may slightly lower the LUMO energy. |

| Dipole Moment | Moderate | The asymmetrical substitution pattern is expected to result in a net dipole moment, influenced by the vector sum of the individual bond dipoles. |

Conformational Analysis and Its Influence on Molecular Recognition in Chemical Systems

The conformational flexibility of this compound is primarily associated with the rotation around the C4-S and S-CH₃ bonds of the methylthio substituent. The isoxazole ring itself is largely planar. The two methyl groups at C3 and C5 are sterically demanding and can influence the preferred orientation of the adjacent methylthio group.

Steric hindrance between the C5-methyl group and the methylthio group can restrict the rotation around the C4-S bond. nih.gov This steric clash may force the methylthio group into a conformation where the sulfur's methyl group is oriented away from the C5-methyl group to minimize van der Waals repulsion. This preferred conformation can have significant implications for how the molecule interacts with other chemical species in non-covalent interactions, such as in coordination chemistry or crystal packing.

In the context of molecular recognition in chemical systems, the defined three-dimensional shape and the spatial arrangement of the electron-rich sulfur and oxygen atoms, as well as the hydrophobic methyl groups, are crucial. The specific conformation of the methylthio group can either expose or shield the lone pairs on the sulfur atom, affecting its ability to act as a hydrogen bond acceptor or a ligand for a metal center.

While detailed conformational analysis for this specific molecule is not available in the reviewed literature, studies on other 3,4,5-trisubstituted isoxazoles suggest that steric effects play a crucial role in determining the lowest-energy conformation, which in turn dictates the molecule's shape and interaction profile. nih.gov

| Rotational Bond | Key Steric Interaction | Likely Conformational Preference |

|---|---|---|

| C4-S (of the methylthio group) | Interaction between the C5-methyl group and the S-methyl group. | A staggered conformation that minimizes steric clash between the methyl groups is expected to be favored. |

| S-CH₃ (of the methylthio group) | Less restricted rotation compared to the C4-S bond. | The orientation will likely be influenced by crystal packing forces or solvent interactions. |

Modulating Physicochemical Parameters for Tunable Chemical Properties

The physicochemical properties of this compound, such as its solubility, lipophilicity, and polarity, are a direct consequence of its substitution pattern. These parameters are critical for its behavior in different chemical environments, for instance, as a building block in organic synthesis or in material science applications.

The presence of three alkyl groups (two methyl and one methylthio) contributes to the lipophilicity of the molecule. The lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is expected to be relatively high, suggesting good solubility in nonpolar organic solvents.

The isoxazole ring, with its heteroatoms, introduces a polar character to the molecule. The ability to tune these properties lies in the potential for chemical modification of the substituents. For example, oxidation of the methylthio group to a sulfoxide (B87167) or a sulfone would dramatically increase the polarity and hydrogen bonding capability of the molecule, thereby altering its solubility profile and electronic properties.

Quantitative structure-property relationship (QSPR) studies on isoxazole derivatives, although often focused on biological activity, have established correlations between physicochemical descriptors and molecular behavior. nih.govresearchgate.net While specific QSPR data for the non-clinical properties of this compound are not available, the principles can be extrapolated.

| Physicochemical Parameter | Estimated Property | Potential for Modulation |

|---|---|---|

| Lipophilicity (logP) | Moderately high | Can be decreased by oxidation of the methylthio group or introduction of polar functional groups on the methyl substituents. |

| Solubility | Higher in nonpolar solvents | Solubility in polar solvents can be increased through chemical modification to introduce more polar functionalities. |

| Polar Surface Area (PSA) | Moderate | Can be significantly increased by oxidation of the sulfur atom. |

Ligand Efficiency and Binding Affinity in Catalytic or Material Science Contexts

In the realms of catalysis and material science, the utility of this compound would be largely dependent on its ability to act as a ligand and its binding affinity for metal centers or its self-assembly properties. The isoxazole ring contains both nitrogen and oxygen atoms that can potentially coordinate to metal ions. Furthermore, the sulfur atom of the methylthio group provides an additional soft donor site, making the molecule a potential multidentate ligand.

The binding affinity of this isoxazole derivative would be influenced by a combination of electronic and steric factors. The electron-donating methyl groups enhance the electron density on the isoxazole ring, which could increase the Lewis basicity of the nitrogen and oxygen atoms, thereby promoting stronger binding to Lewis acidic metal centers. However, the steric bulk of the methyl groups at positions 3 and 5, along with the methylthio group at position 4, could hinder the approach of a metal ion, potentially leading to lower binding affinities or favoring the formation of specific coordination geometries.

While isoxazole and benzoxazole-based ligands have been utilized in the synthesis of transition metal complexes for various applications, nih.gov specific studies detailing the ligand efficiency and binding affinity of this compound in catalytic or material science contexts are not present in the surveyed literature. The potential of this molecule as a ligand remains an area for further investigation.

| Potential Coordination Site | Nature of Donor Atom | Steric Hindrance | Potential Application |

|---|---|---|---|

| Isoxazole Nitrogen | Hard (N) | Moderate, from the C3-methyl group. | Coordination to a variety of metal ions. |

| Isoxazole Oxygen | Hard (O) | High, due to proximity to the C5-methyl group. | Less likely to be a primary coordination site. |

| Methylthio Sulfur | Soft (S) | Moderate, influenced by the conformation and proximity to the C3 and C5 methyl groups. | Coordination to soft metal ions like palladium, platinum, or gold. |

Advanced Analytical Methodologies for the Chemical Compound

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for the separation and purity determination of 3,5-Dimethyl-4-(methylthio)isoxazole from synthetic reaction mixtures, degradation products, or environmental samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer can improve peak shape and reproducibility. A developed and validated RP-HPLC method can be applied for the simultaneous estimation of isoxazole (B147169) derivatives in various samples.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Detector | UV-Vis (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC provides high resolution and sensitivity. Given the likely volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) would be suitable for its analysis. The choice of the capillary column is critical, with moderately polar phases being a good starting point.

| Parameter | Condition |

| Column | Capillary (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

| Detector | FID or SCD |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of isomers and complex mixtures, offering advantages in terms of speed and reduced solvent consumption compared to HPLC. chromatographyonline.com For the analysis of isoxazole isomers, SFC has demonstrated excellent resolving power. chromatographyonline.com A method employing a chiral stationary phase could potentially be used to resolve any enantiomers of derivatives of this compound.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Back Pressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detector | UV-Vis or Mass Spectrometer |

Hyphenated Techniques for On-Line Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that provides molecular weight and structural information. For this compound, electrospray ionization (ESI) would likely be an effective ionization method. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments can elucidate fragmentation pathways, aiding in structural confirmation. A sensitive LC-MS/MS-based methodology has been established for quantifying the activity of enzymes involved in the biosynthesis of related sulfur-containing compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. The mass spectra of isoxazole derivatives are characterized by fragmentation patterns that can provide valuable structural information. acs.org For this compound, key fragments would likely arise from the cleavage of the methylthio group and the isoxazole ring.

Nuclear Magnetic Resonance-Liquid Chromatography (NMR-LC)

NMR-LC is a powerful tool for the direct and unambiguous structural elucidation of compounds separated by HPLC. amazonaws.comijarsct.co.in This technique eliminates the need for fraction collection and subsequent off-line analysis. For the analysis of a synthetic mixture containing this compound and its byproducts, on-line NMR detection could provide detailed structural information for each separated component.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The presence of the sulfur atom in the methylthio group suggests that the compound may undergo oxidation. The isoxazole ring itself can also be subject to electrochemical reduction. Understanding the redox potential is crucial for predicting its behavior in biological systems and for developing electrochemical sensors. Studies on aromatic thioethers have shown that the sulfur atom is susceptible to oxidation. koreascience.kr

| Parameter | Typical Value Range |

| Working Electrode | Glassy Carbon or Platinum |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum wire |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 50-200 mV/s |

Trace Analysis and Detection in Environmental or Synthetic Samples

The detection of trace amounts of this compound in environmental samples, such as water or soil, or in synthetic reaction mixtures requires highly sensitive and selective analytical methods. The analysis of sulfur-containing organic pollutants in the environment often involves a sample preparation step to pre-concentrate the analyte and remove interfering matrix components. nih.gov

Solid-phase extraction (SPE) is a common technique for the pre-concentration of organic compounds from aqueous samples. The choice of sorbent material depends on the polarity of the analyte. For this compound, a reversed-phase sorbent like C18 would be appropriate. Following extraction and elution, the sample can be analyzed by GC-MS or LC-MS/MS for sensitive and selective detection.

| Step | Method/Reagent | Purpose |

| Sample Collection | Grab sample (water) or soil core | Obtain a representative sample |

| Extraction | Solid-Phase Extraction (SPE) with C18 cartridge | Pre-concentration and matrix removal |

| Elution | Methanol or Acetonitrile | Recovery of the analyte from the SPE cartridge |

| Analysis | LC-MS/MS or GC-MS | Sensitive and selective quantification |

The development of robust analytical methods is critical for ensuring the quality and purity of this compound and for monitoring its potential presence in the environment. The techniques outlined in this section provide the necessary tools for researchers to achieve these analytical goals.

Emerging Research Directions and Future Outlook

Design and Synthesis of Novel 3,5-Dimethyl-4-(methylthio)isoxazole Derivatives with Enhanced Properties

Future synthetic research will likely focus on modifying the this compound core to generate derivatives with fine-tuned electronic, physical, and biological properties. The existing structure offers multiple sites for chemical modification, including the methylthio sulfur atom, the isoxazole (B147169) ring itself, and the two methyl groups.

A primary direction is the oxidation of the methylthio group. This process can convert the thioether into a sulfoxide (B87167) and subsequently a sulfone. These transformations would significantly alter the molecule's polarity, hydrogen bonding capacity, and electronic profile, which could in turn modulate its reactivity and interactions with biological systems.

Another promising area is the elaboration of the C4-substituent. The sulfur atom can be targeted for S-alkylation to produce sulfonium (B1226848) salts or used as a handle for cross-coupling reactions. Furthermore, established isoxazole synthesis methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkynes or the condensation of hydroxylamine (B1172632) with β-dicarbonyl compounds, can be adapted to create analogues with different substituents at the C3 and C5 positions. nih.govnih.gov These strategies allow for the systematic exploration of structure-activity relationships.

| Derivative Class | Modification Strategy | Potential Enhanced Property |

|---|---|---|

| Sulfoxides/Sulfones | Oxidation of the methylthio group | Increased polarity, altered electronic properties |

| Sulfonium Salts | S-alkylation of the thioether | Increased water solubility, modified reactivity |

| C3/C5 Analogues | De novo synthesis with varied precursors | Steric and electronic diversification |

| Bioconjugates | Functionalization for linking to biomolecules | Target-specific delivery |

Exploration of Unprecedented Reactivity and Transformation Pathways

The isoxazole ring is known for its unique reactivity, particularly the susceptibility of the N-O bond to cleavage under certain reductive or basic conditions. nih.gov This characteristic makes the isoxazole ring a valuable synthetic intermediate, capable of being transformed into other acyclic and heterocyclic systems. Future research could explore the ring-opening transformations of this compound to yield highly functionalized intermediates that are otherwise difficult to access.

For instance, molybdenum hexacarbonyl-mediated ring expansion of isoxazoles has been used to synthesize 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov Investigating similar metal-mediated transformations for this compound could unlock novel pathways to other important heterocyclic scaffolds. The interplay between the electron-donating methylthio group at the C4 position and the inherent reactivity of the isoxazole ring could lead to unprecedented reaction outcomes and regioselectivity, offering new tools for synthetic chemists.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is poised to play a pivotal role in accelerating research on this compound and its derivatives. Advanced computational models can provide deep insights into the molecule's structure, properties, and reactivity, thereby guiding experimental efforts.